![molecular formula C15H20N2O4 B5862075 ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate](/img/structure/B5862075.png)
ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate, also known as EMDP, is a chemical compound that has gained attention in recent years for its potential as a therapeutic agent. EMDP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the modulation of several signaling pathways. In neurological disorders, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cancer, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In infectious diseases, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activity. In neurological disorders, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to reduce the levels of reactive oxygen species and pro-inflammatory cytokines. In cancer, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells. In infectious diseases, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to inhibit the growth and proliferation of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate in lab experiments include its low toxicity and high potency. ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to have a low toxicity profile, making it a safe compound to use in cell and animal studies. ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has also been found to have a high potency, meaning that it can be effective at low concentrations. The limitations of using ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate in lab experiments include the lack of clinical data and the need for further studies to determine its efficacy in humans.
Orientations Futures
For ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate include the development of new derivatives with improved pharmacological properties, the investigation of its efficacy in clinical trials, and the exploration of its potential in other areas of medicine. One area of interest is the use of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate as a diagnostic tool for neurological disorders and cancer. Overall, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has the potential to be a valuable therapeutic agent in the future, and further studies are needed to fully understand its pharmacological properties and potential applications.
Méthodes De Synthèse
The synthesis of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate involves the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate. The purity and yield of ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been studied for its potential as a therapeutic agent in several areas, including neurological disorders, cancer, and infectious diseases. In neurological disorders, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In infectious diseases, ethyl 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxylate has been shown to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-19-15(18)17-7-5-16(6-8-17)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,2,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNQTZDZIAOMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.